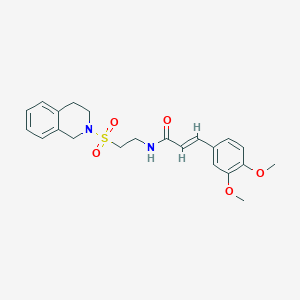
(E)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C22H26N2O5S and its molecular weight is 430.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a compound that has garnered interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various models, and structure-activity relationships (SAR).
- Molecular Formula : C21H26N2O3S
- Molecular Weight : 386.5 g/mol
- CAS Number : 921925-23-7
The compound acts primarily through the inhibition of specific enzymes involved in neurotransmitter transport and cancer pathways. The sulfonamide group is crucial for its binding affinity to target proteins, particularly those associated with serotonin, norepinephrine, and dopamine transporters. These interactions suggest potential applications in treating mood disorders and certain cancers.
Biological Activity Overview
- Antidepressant Activity :
- Antitumor Effects :
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
The structure of this compound highlights several key features:
- Dihydroisoquinoline moiety : Essential for binding to target receptors.
- Dimethoxyphenyl group : Enhances lipophilicity and bioavailability.
- Acrylamide linkage : Imparts stability and modulates pharmacokinetic properties.
Table 1: Summary of SAR Findings
| Structural Feature | Impact on Activity |
|---|---|
| Dihydroisoquinoline | High binding affinity to SERT/NET/DAT |
| Dimethoxyphenyl | Increased lipophilicity |
| Acrylamide linkage | Enhanced stability |
Case Studies
- Antidepressant Efficacy :
- Cancer Treatment :
Pharmacokinetics
The pharmacokinetic profile indicates good absorption and distribution characteristics. The compound's half-life and metabolic pathways are under investigation but preliminary data suggest it undergoes hepatic metabolism with active metabolites contributing to its overall efficacy.
科学研究应用
Biological Activities
-
Anticancer Potential :
- Research has identified derivatives of dihydroisoquinoline compounds as inhibitors of specific enzymes related to cancer progression. For instance, compounds with similar structures have shown activity against aldo-keto reductase AKR1C3, implicated in breast and prostate cancer . The sulfonamide group facilitates binding to these enzymes, enhancing inhibitory potency.
-
Anti-inflammatory Effects :
- The compound may exhibit anti-inflammatory properties by modulating pathways associated with inflammatory responses. Its ability to interact with various receptors suggests potential therapeutic applications in treating inflammatory diseases.
-
Neuroprotective Effects :
- Compounds derived from dihydroisoquinoline have been studied for neuroprotective effects, particularly in models of neurodegenerative diseases. The structural similarity of (E)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide to known neuroprotective agents warrants further investigation into its efficacy in this area.
Anticancer Activity
A study demonstrated that derivatives of dihydroisoquinoline exhibited significant inhibition of AKR1C3 activity in vitro. The structural modifications provided by the sulfonamide group were critical for enhancing binding affinity and selectivity .
Anti-inflammatory Research
In an experimental model of inflammation, compounds similar to this compound showed a reduction in pro-inflammatory cytokine levels, indicating potential therapeutic benefits in inflammatory conditions .
化学反应分析
Acrylamide Group
-
Hydrolysis : Under acidic or basic conditions, the acrylamide hydrolyzes to form carboxylic acid derivatives.
-
Michael Addition : The α,β-unsaturated carbonyl system undergoes nucleophilic additions (e.g., thiols or amines) at the β-position .
Sulfonyl Group
-
Nucleophilic Substitution : The sulfonyl group participates in SN₂ reactions with amines or alcohols.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thioether, though this is rarely employed due to steric hindrance .
Dihydroisoquinoline Core
-
Oxidation : Air oxidation converts dihydroisoquinoline to isoquinoline under basic conditions (e.g., K₂CO₃/DMF) .
-
Transannulation : Nickel-catalyzed reactions with allenes or alkenes yield fused heterocycles (e.g., isoquinolones) .
Nickel-Catalyzed Coupling
The dihydroisoquinoline sulfonyl moiety participates in cross-coupling reactions:
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing SO₂ and forming charred residues .
-
Photodegradation : UV exposure (λ = 254 nm) induces cis-trans isomerization in the acrylamide group .
Comparative Reactivity with Analogs
Industrial and Pharmacological Modifications
属性
IUPAC Name |
(E)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-28-20-9-7-17(15-21(20)29-2)8-10-22(25)23-12-14-30(26,27)24-13-11-18-5-3-4-6-19(18)16-24/h3-10,15H,11-14,16H2,1-2H3,(H,23,25)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJCWEYRHABWQM-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













